molecular formula C18H15NO3 B6337530 4-(2,5-Dimethoxybenzoyl)quinoline;  97% CAS No. 1187163-96-7

4-(2,5-Dimethoxybenzoyl)quinoline; 97%

Cat. No. B6337530
CAS RN: 1187163-96-7
M. Wt: 293.3 g/mol
InChI Key: YJACRGRCUZQIHC-UHFFFAOYSA-N
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Description

4-(2,5-Dimethoxybenzoyl)quinoline is a chemical compound with the molecular formula C18H15NO3 and a molecular weight of 293.32 g/mol . It has been studied extensively by scientific researchers due to its unique properties and potential.

Scientific Research Applications

4-(2,5-DMBQ) has been used in various scientific research applications, such as drug discovery, drug metabolism studies, and in vitro cell studies. It has also been used as a fluorescent probe for the detection of reactive oxygen species (ROS) in living cells. 4-(2,5-DMBQ) has been used to study the role of ROS in the pathogenesis of various diseases, such as cancer, diabetes, and cardiovascular diseases.

Mechanism of Action

4-(2,5-DMBQ) acts as a fluorescent probe for the detection of ROS in living cells. It is taken up by cells and then converted to its fluorescent form, which is then used to detect the presence of ROS. The compound is believed to interact with ROS and form a fluorescent adduct, which is then detected by fluorescent microscopy.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(2,5-DMBQ) have not been extensively studied. However, it has been reported to be non-toxic and non-mutagenic in cell culture studies. It has also been reported to have no effect on cell viability or cell proliferation.

Advantages and Limitations for Lab Experiments

The main advantage of using 4-(2,5-DMBQ) in laboratory experiments is its high lipophilicity, which makes it suitable for a variety of biological applications. It is also relatively easy to synthesize and is relatively inexpensive. However, the compound has a relatively low fluorescence quantum yield, which can limit its use in some applications.

Future Directions

Future research on 4-(2,5-DMBQ) should focus on further understanding its biochemical and physiological effects in living cells. Additionally, research should focus on improving the compound's fluorescence quantum yield, as well as exploring its potential applications in drug discovery and drug metabolism studies. Finally, research should also explore the potential of using 4-(2,5-DMBQ) as a fluorescent probe for the detection of other types of reactive species, such as reactive nitrogen species.

Synthesis Methods

4-(2,5-DMBQ) can be synthesized through a multi-step reaction that involves the use of the reagents 2-methoxybenzaldehyde and 2,5-dimethoxyaniline. The reaction is conducted in aqueous medium with the use of a base catalyst, such as sodium hydroxide or potassium hydroxide. The reaction involves the formation of an intermediate quinoline product, which is then oxidized to the desired 4-(2,5-DMBQ) product.

properties

IUPAC Name

(2,5-dimethoxyphenyl)-quinolin-3-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO3/c1-21-14-7-8-17(22-2)15(10-14)18(20)13-9-12-5-3-4-6-16(12)19-11-13/h3-11H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJACRGRCUZQIHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C(=O)C2=CC3=CC=CC=C3N=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301263909
Record name (2,5-Dimethoxyphenyl)-3-quinolinylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301263909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1187163-96-7
Record name (2,5-Dimethoxyphenyl)-3-quinolinylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187163-96-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,5-Dimethoxyphenyl)-3-quinolinylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301263909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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